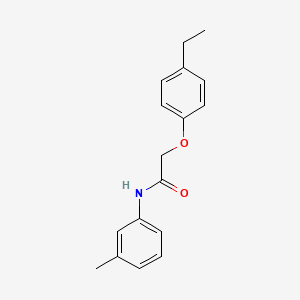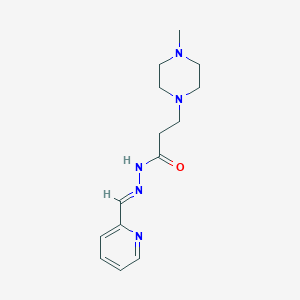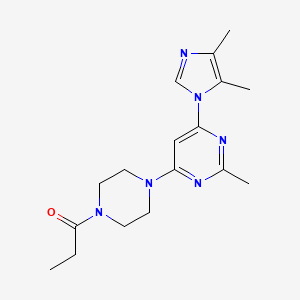![molecular formula C14H13ClN2O3S B5515234 ethyl {2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5515234.png)
ethyl {2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound with the linear formula C21H15Cl2N3O5S . It has a molecular weight of 492.341 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its linear formula C21H15Cl2N3O5S . The compound contains elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur .Scientific Research Applications
Antioxidant Activity
This compound has been studied for its potential as an antioxidant. Antioxidants are crucial in protecting cells from damage caused by free radicals. In scientific research, antioxidants are evaluated for their ability to scavenge free radicals and protect against oxidative stress, which is linked to various chronic diseases .
Anti-diabetic Agent
The compound has shown promise as an anti-diabetic agent. It has been tested for its ability to inhibit enzymes like alpha-amylase, which plays a role in carbohydrate digestion. By inhibiting this enzyme, the compound could potentially help manage blood sugar levels in diabetic patients .
Anti-Alzheimer’s Activity
Research indicates that this compound may have applications in the treatment of Alzheimer’s disease. It has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme associated with the progression of Alzheimer’s. Inhibitors of this enzyme are sought after for their potential to improve cognitive function in affected individuals .
Anti-arthritic Potential
The compound’s anti-arthritic effects have been explored through its ability to inhibit proteinase, which contributes to inflammation and pain in arthritic conditions. By targeting this enzyme, the compound could offer a new approach to managing arthritis symptoms .
Antimicrobial and Antifungal Properties
Thiazole derivatives, including this compound, have been synthesized and screened for their antimicrobial and antifungal activities. These properties make them candidates for developing new treatments for infections caused by bacteria and fungi .
Chemical Synthesis and Drug Development
The compound’s structure allows for reactions at the benzylic position, making it a valuable intermediate in chemical synthesis. It can be used to create a variety of derivatives with potential pharmacological applications, expanding the possibilities for drug development .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit insecticidal activity
Biochemical Pathways
Compounds with similar structures have been reported to exhibit insecticidal activity , suggesting that this compound may interfere with certain biochemical pathways in insects. More research is needed to identify the exact pathways affected by this compound.
Result of Action
Based on its structural similarity to other compounds, it may exert insecticidal effects This suggests that the compound may cause changes at the molecular and cellular level in insects, leading to their death
properties
IUPAC Name |
ethyl 2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-2-20-12(18)7-11-8-21-14(16-11)17-13(19)9-3-5-10(15)6-4-9/h3-6,8H,2,7H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEBWBPIAMOOLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5515156.png)
![6-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5515162.png)
![2-{[(4-hydroxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5515171.png)
![N-1,2,3-benzothiadiazol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5515174.png)
![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5515186.png)
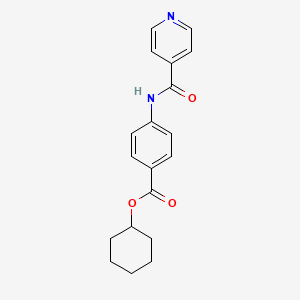
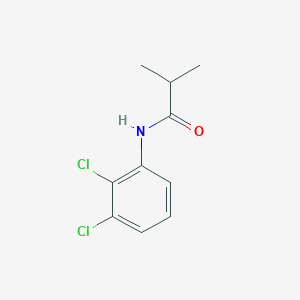
![2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5515214.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B5515215.png)
![6-{[(3S)-3-(dimethylamino)azepan-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5515222.png)
![4-(cyclopentyloxy)-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5515225.png)
